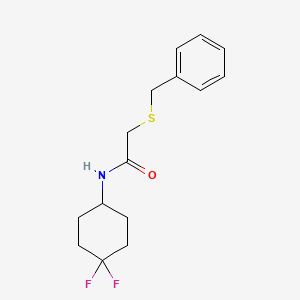

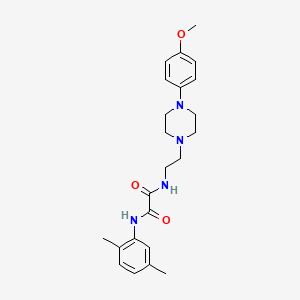

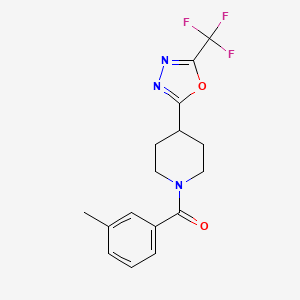

![molecular formula C21H21ClN6 B2997359 N~4~-(4-氯苯基)-N~6~-(2-甲基丙基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺 CAS No. 946289-16-3](/img/structure/B2997359.png)

N~4~-(4-氯苯基)-N~6~-(2-甲基丙基)-1-苯基-1H-吡唑并[3,4-d]嘧啶-4,6-二胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

This compound is a pyrazolo[3,4-d]pyrimidine derivative. Pyrazolo[3,4-d]pyrimidines are a class of compounds that have been studied for their potential biological activities . They have a fused ring structure containing a pyrazole ring and a pyrimidine ring. The specific compound you mentioned has additional phenyl and propyl groups attached to it.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. As a pyrazolo[3,4-d]pyrimidine derivative, it might undergo reactions typical of these compounds, such as substitutions or additions at various positions on the ring structure .科学研究应用

合成和结构分析

- 该化合物属于一个系列,该系列是在有利于微波辐射和超声波等环保能源的条件下合成的。这些方法以高产率提供了吡唑并[1,5-a]嘧啶衍生物。它们的结构通过 NMR、MS、元素分析和 X 射线晶体学等技术得到证实(Al-Zaydi,2009)。

氢键和晶体学

- 对 N4 取代的 1H-吡唑并[3,4-d]嘧啶-4,6-二胺的研究揭示了在二维和三维中有趣的氢键模式。这些模式对于理解分子相互作用很重要,并且可能对材料或药物的设计产生影响(Trilleras 等,2008)。

化学性质和应用

- 衍生物“1-(2-氯苯基)-6-[(2R)-3,3,3-三氟-2-甲基丙基]-1,5-二氢-4H-吡唑并[3,4-d]嘧啶-4-酮”已被表征为磷酸二酯酶 9 (PDE9) 的有效且选择性抑制剂,展示了吡唑并[3,4-d]嘧啶衍生物在治疗开发中的潜力,特别是对于阿尔茨海默病等神经系统疾病(Wunder 等,2005)。

材料科学应用

- 吡唑并[3,4-d]嘧啶衍生物也因其在材料科学中的应用而受到研究,例如在聚酯纤维的分散染料合成中,展示了它们在药物应用之外的多功能性(Deeb 等,2014)。

作用机制

Target of Action

The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK) . CDK2 is a crucial regulator of the cell cycle, and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . EGFR-TK is involved in various cellular activities, including growth, differentiation, metabolism, adhesion, and motility .

Mode of Action

The compound interacts with its targets by inhibiting their enzymatic activities. It has shown significant inhibitory activities against CDK2 and EGFR-TK . The inhibition of these enzymes disrupts the normal functioning of the cell cycle and growth factor signaling, respectively.

Biochemical Pathways

The inhibition of CDK2 and EGFR-TK affects several biochemical pathways. The inhibition of CDK2 leads to cell cycle arrest, preventing the proliferation of cancer cells . On the other hand, the inhibition of EGFR-TK disrupts growth factor signaling, which can lead to the inhibition of cell growth and proliferation .

Pharmacokinetics

The compound’s potent inhibitory activities against cdk2 and egfr-tk suggest that it may have favorable bioavailability .

Result of Action

The compound’s action results in significant anti-proliferative activities against various cancer cell lines. It has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . Additionally, it has exhibited excellent broad-spectrum cytotoxic activity in NCI 5-log dose assays against a full 60-cell panel .

属性

IUPAC Name |

4-N-(4-chlorophenyl)-6-N-(2-methylpropyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN6/c1-14(2)12-23-21-26-19(25-16-10-8-15(22)9-11-16)18-13-24-28(20(18)27-21)17-6-4-3-5-7-17/h3-11,13-14H,12H2,1-2H3,(H2,23,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGUQQPINLPTGY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

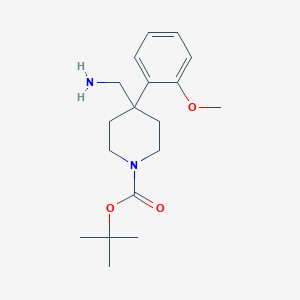

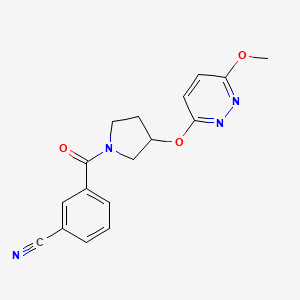

![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(1H-pyrazol-1-yl)acetamide](/img/structure/B2997279.png)

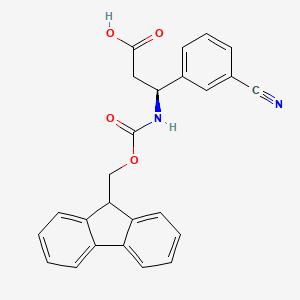

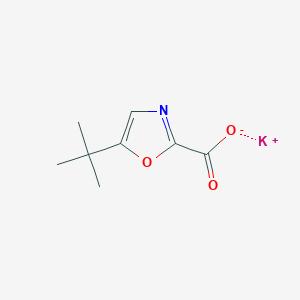

![6-(4-Bromophenyl)-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B2997281.png)

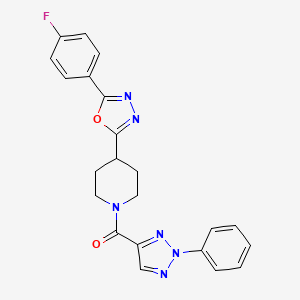

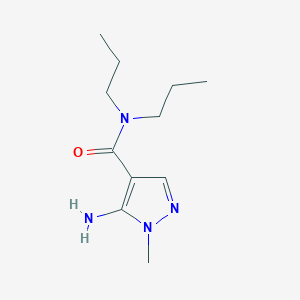

![1-{[1-(2-fluorobenzyl)-5-pyridin-4-yl-1H-1,2,3-triazol-4-yl]carbonyl}-4-(methylsulfonyl)piperazine](/img/structure/B2997282.png)

![4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzaldehyde](/img/structure/B2997283.png)

![1-[Tert-butyl(dimethyl)silyl]indole-5-thiol](/img/structure/B2997284.png)